Cas no 2549065-71-4 (3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol)
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- F6761-2762
- AKOS040726612
- 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol
- 2549065-71-4
- 3-Chloro-5-[[4-[[5-(1-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]oxy]-1-piperidinyl]carbonyl]-2(1H)-pyridinone
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- Inchi: 1S/C19H19ClN6O3/c1-25-11-14(10-24-25)13-8-22-19(23-9-13)29-15-2-4-26(5-3-15)18(28)12-6-16(20)17(27)21-7-12/h6-11,15H,2-5H2,1H3,(H,21,27)
- InChI Key: SCXFPLCVYRMKEH-UHFFFAOYSA-N
- SMILES: C1(=O)NC=C(C(N2CCC(OC3=NC=C(C4=CN(C)N=C4)C=N3)CC2)=O)C=C1Cl
Computed Properties
- Exact Mass: 414.1207162g/mol
- Monoisotopic Mass: 414.1207162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 698
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 102Ų
Experimental Properties
- Density: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 9.41±0.10(Predicted)
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6761-2762-2μmol |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 2μmol |
$57.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-5μmol |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-10μmol |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 10μmol |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-20μmol |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 20μmol |
$79.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-1mg |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 1mg |
$54.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-2mg |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 2mg |
$59.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-3mg |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-4mg |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 4mg |
$66.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-5mg |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6761-2762-10mg |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol |
2549065-71-4 | 10mg |
$79.0 | 2023-09-07 |
3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol
Comprehensive Analysis of 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol (CAS No. 2549065-71-4)
The compound 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol (CAS No. 2549065-71-4) has garnered significant attention in the pharmaceutical and biochemical research communities due to its unique structural features and potential therapeutic applications. This heterocyclic molecule combines a pyrimidine core with a piperidine scaffold, linked via an ether bond, and further functionalized with a pyrazole moiety. Such intricate architecture makes it a promising candidate for drug discovery, particularly in targeting protein kinases and other enzymes involved in cellular signaling pathways.
Recent studies highlight the growing interest in small-molecule inhibitors for treating diseases like cancer, autoimmune disorders, and inflammatory conditions. The pyrimidine and pyrazole rings in this compound are known to interact with ATP-binding sites of kinases, a feature exploited in designing kinase inhibitors. Researchers are particularly intrigued by its potential to modulate JAK/STAT or PI3K/mTOR pathways, which are hot topics in oncology and immunology. The presence of a chloro substituent and a hydroxyl group further enhances its binding affinity and selectivity, making it a versatile scaffold for medicinal chemistry optimization.
From a synthetic perspective, the compound’s piperidine-1-carbonyl linkage offers stability and improved pharmacokinetic properties, addressing common challenges like metabolic degradation. Its logP and polar surface area values suggest favorable membrane permeability, a critical factor for oral bioavailability. These attributes align with the current demand for bioavailable drug candidates, a frequent search query among pharmaceutical professionals and researchers exploring structure-activity relationships (SAR).
In the context of AI-driven drug discovery, 2549065-71-4 exemplifies how computational tools can predict binding modes and optimize lead compounds. Platforms like AlphaFold and molecular docking software are increasingly used to validate such molecules, reflecting the intersection of chemistry and artificial intelligence—a trending topic in scientific literature. Additionally, its heterocyclic diversity resonates with the search for fragment-based drug design strategies, another area of high interest in academia and industry.
Environmental and safety profiles are also crucial for modern drug development. While not classified as hazardous, the compound’s chloropyridin-2-ol segment warrants careful handling during synthesis, emphasizing the need for green chemistry practices. This aligns with global trends toward sustainable pharmaceutical manufacturing, a frequently discussed subject in regulatory and ESG (Environmental, Social, and Governance) circles.
In summary, 3-chloro-5-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-2-ol represents a compelling case study in rational drug design. Its multifaceted chemistry, combined with therapeutic potential and compatibility with cutting-edge technologies, positions it as a valuable asset for researchers tackling complex diseases. As the scientific community continues to explore targeted therapies and personalized medicine, compounds like this will undoubtedly play a pivotal role in shaping future breakthroughs.
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